Mannohexaose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Mannohexaose has been synthesized by a block route involving the coupling of two trisaccharides . This process reinforces the influence of subtle matching and/or mismatching interactions on the outcome of convergent oligosaccharide synthesis .Molecular Structure Analysis

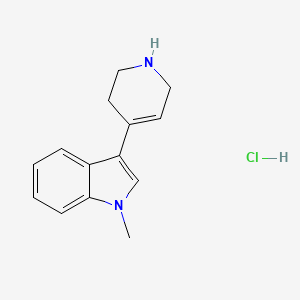

The molecular structure of Mannohexaose is complex, with multiple hydroxyl groups and glycosidic bonds. The IUPAC name for Mannohexaose is (2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis

Mannohexaose can be degraded by enzymes such as endo-1,4-β-Mannanase . In a study, a manganese peroxidase was found to degrade mannohexaose to mannose, mannotriose, and mannopentaose .Physical And Chemical Properties Analysis

Mannohexaose is a solid substance with a molecular weight of 990.9 g/mol . It is stable for more than two years under recommended storage conditions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Mannohexaose has been the subject of various synthetic studies to understand its structure and properties. A notable synthesis of β-(1→3)-mannohexaose was achieved through the coupling of two trisaccharides. This research highlighted the influence of subtle interactions on the outcome of oligosaccharide synthesis, providing insights into the complex chemistry of mannose-based oligosaccharides (Crich, Wu, & Jayalath, 2007).

Biological Interactions and Recognition

- The structural and thermodynamic aspects of mannan recognition were dissected using a carbohydrate-binding module (CBM) that binds tightly to mannan structures, including mannohexaose. This study provided crucial insights into the specificity and binding interactions of CBMs with mannans (Boraston et al., 2003).

Enzymatic Preparation and Prebiotic Activity

- Mannohexaose has been explored for its prebiotic potential. A study on the enzymatic preparation of manno-oligosaccharides from different sources revealed the formation of mannohexaose and its effectiveness in promoting the growth of probiotic bacteria. This suggests potential applications in biotechnology (Rui et al., 2021).

Industrial Applications

- Mannan-degrading enzymes, which target molecules like mannohexaose, have significant applications in industries like pharmaceuticals, food, feed, and pulp and paper. Understanding the structure of mannans and the function of mannan-degrading enzymes is crucial for these applications (Moreira & Filho, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBBXPLUVYKCH-KKQGKRJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mannohexaose | |

Q & A

Q1: What is mannohexaose?

A1: Mannohexaose is a linear oligosaccharide composed of six mannose units linked through β-1,4-glycosidic bonds. It is a significant component of mannans, a type of hemicellulose found in various plant cell walls and some algae.

Q2: How does mannohexaose interact with carbohydrate-binding modules (CBMs)?

A2: Mannohexaose interacts with CBMs through a combination of factors. [, ] The interaction occurs in an extended binding groove on the concave surface of the CBM, which typically adopts a β-jelly-roll topology. [] Aromatic residues within the CBM, particularly tryptophan, play a crucial role in binding through hydrophobic interactions and CH-π stacking. [, ] Additionally, direct hydrogen bonds between the hydroxyl groups of mannohexaose and polar residues in the CBM contribute to the binding affinity. [, ]

Q3: Can CBMs accommodate other structurally similar oligosaccharides besides mannohexaose?

A3: Yes, some CBMs exhibit promiscuity in ligand binding. For example, CBM29 modules can bind to both β-1,4-linked manno- and cello-oligosaccharides. [] This flexibility arises from the plasticity of direct interactions between the CBM and the axial and equatorial 2-hydroxyls of the respective sugar polymers. []

Q4: What are the potential applications of understanding mannohexaose-CBM interactions?

A4: Understanding these interactions can help in various biotechnological applications. For instance, engineering CBMs with altered specificity or enhanced affinity for specific manno-oligosaccharides could facilitate the development of improved enzymes for biofuel production from lignocellulosic biomass. [, , , ]

Q5: Can you describe the structural features of mannohexaose revealed by NMR spectroscopy?

A5: While specific NMR data wasn't provided in the provided abstracts, NMR spectroscopy, including techniques like 2D homonuclear Hartmann-Hahn (HOHAHA) and 1H-13C correlated spectroscopy, has been instrumental in elucidating the structure of mannohexaose and other manno-oligosaccharides. [, , ] These techniques help determine the sequence of glycosidic linkages, anomeric configurations (α or β), and the presence of branching points within the oligosaccharide chain.

Q6: Are there enzymes capable of synthesizing mannohexaose?

A6: Yes, enzymes like TM1225, a thermoactive glycoside phosphorylase from Thermotoga maritima, have been utilized for the in vitro synthesis of β-1,4-mannans, including mannohexaose. [] This enzyme catalyzes the reversible phosphorolysis of β-1,4-mannosides, facilitating the synthesis of manno-oligosaccharides with varying degrees of polymerization. []

Q7: What is the significance of mannohexaose in understanding fungal cell wall structure?

A7: Mannohexaose and other manno-oligosaccharides are crucial components of the cell wall mannans in various fungi, including Candida albicans and Saccharomyces cerevisiae. [, , , ] Their specific arrangement and linkages contribute to the antigenic properties of the fungal cell wall, influencing host-pathogen interactions and immune responses. [, , , ]

Q8: How can mannohexaose and related oligosaccharides be used in immunochemical studies?

A8: Manno-oligosaccharides, including mannohexaose, have been utilized in immunochemical studies to investigate the specific determinants involved in antibody recognition. [, , , , ] By testing the inhibitory activity of different oligosaccharides on antibody-antigen interactions, researchers can identify the structural features essential for antibody binding.

Q9: Can mannohexaose be used as a prebiotic?

A9: While not explicitly mentioned for mannohexaose, research suggests that oligosaccharides derived from palm kernel cake, including mannobiose, mannotriose, mannotetraose, mannopentaose, and potentially mannohexaose, exhibit prebiotic potential. [] These oligosaccharides promoted the growth of beneficial bacteria, like Lactobacillus species, while inhibiting the growth of pathogenic bacteria in in vitro and in vivo models. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate](/img/structure/B1377408.png)

![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)

![N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B1377410.png)

![1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride](/img/structure/B1377414.png)